![molecular formula C20H21NO B3051703 N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine CAS No. 355140-92-0](/img/structure/B3051703.png)

N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine

Overview

Description

Molecular Structure Analysis

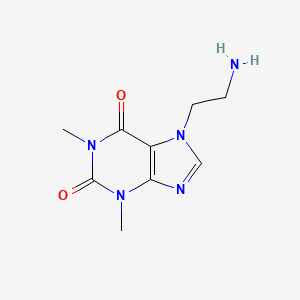

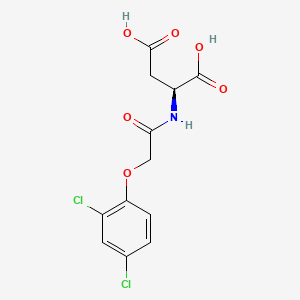

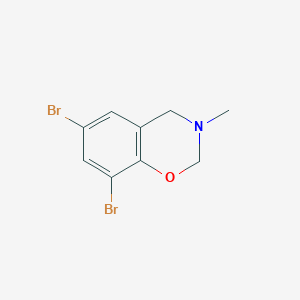

The molecular structure of this compound can be deduced from its IUPAC name. It contains a naphthalene moiety, which consists of two fused benzene rings, attached to a methoxy group at the 2-position. This is further connected to a phenylethanamine moiety through a methylene bridge .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and similar compounds. It is likely to be a solid at room temperature with a melting point in the range of typical organic compounds . The compound is likely to be soluble in organic solvents due to the presence of aromatic rings and the ether group .Scientific Research Applications

Chromatographic Analysis

- The compound has been utilized as a fluorogenic labeling reagent for high-performance liquid chromatography (HPLC) of biologically important thiols like glutathione and cysteine. This application allows for effective separation and detection of these thiols in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Synthesis of Anti-inflammatory Agents

- It is a key intermediate in the production of naproxen, a non-steroidal anti-inflammatory drug. The methylation of 2-naphthol to produce 2-methoxynaphthalene, an important step in this process, has been studied extensively (Yadav & Salunke, 2013).

Antimicrobial Activity

- New derivatives of 2-(6-methoxynaphthalen-2-yl)propionamide have been synthesized and shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Photophysical and Electrochemical Studies

- Derivatives of this compound have been synthesized and analyzed for changes in dipole moment and solvent polarity effects. This research is crucial in understanding the electronic excitation of molecules and their quantum efficiencies (Patil, Patil, Patil, & Mahulikar, 2021).

Palladium(II) Complex Catalysis

- Complexes derived from this compound have been studied for their catalytic activities in methoxycarbonylation of styrene, providing insights into their potential industrial applications (Ngcobo, Akiri, Ogweno, & Ojwach, 2021).

Corrosion Inhibition

- Amino acid compounds related to this compound have been studied for their effectiveness as corrosion inhibitors for steel, contributing to the development of more eco-friendly and efficient corrosion protection methods (Yadav, Sarkar, & Purkait, 2015).

Urease Inhibitory Activities

- Zn(II) complexes bearing derivatives of phenylethanamine have shown significant inhibitory activities against urease, pointing to potential applications in the treatment of diseases like ulcers and urinary tract infections (Nayab, Alam, Khan, Khan, & Khan, 2021).

Antibacterial and Anti-Tubercular Agents

- Novel derivatives containing the methoxy-napthyl moiety have been synthesized and demonstrated to have potent anti-bacterial and anti-tubercular activities, which is significant for developing new drugs to combat these infections (Prasad & Nayak, 2016).

Properties

IUPAC Name |

N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)15-21-14-13-16-7-3-2-4-8-16/h2-12,21H,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEXFKRRQVOJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CNCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365771 | |

| Record name | N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355140-92-0 | |

| Record name | N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one](/img/structure/B3051620.png)

![4-Bromo-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B3051625.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl ester](/img/structure/B3051628.png)

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3051637.png)